Methyl 3-chloro-4-ethylbenzoate
Overview
Description
Methyl 3-chloro-4-ethylbenzoate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom at the third position and an ethyl group at the fourth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
Benzylic compounds are known to participate in various catabolic pathways, including the degradation of food and the production of biochemical energy .
Pharmacokinetics
The compound’s molecular weight (19865) suggests that it may have good bioavailability .
Result of Action
Similar compounds have been known to cause various changes at the molecular level, such as the formation of oximes and hydrazones .
Action Environment
The action, efficacy, and stability of Methyl 3-chloro-4-ethylbenzoate can be influenced by various environmental factors. For instance, the compound’s synthesis involves reactions at specific temperatures . Furthermore, the compound’s storage temperature is recommended to be between 2-8°C for maintaining its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-4-ethylbenzoate can be synthesized through a multi-step process. One common method involves the diazotization of methyl 3-amino-4-ethylbenzoate followed by a Sandmeyer reaction. The process is as follows :
Diazotization: Methyl 3-amino-4-ethylbenzoate is treated with sodium nitrite and sulfuric acid at 0-5°C to form the diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride in the presence of hydrochloric acid at 0°C to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-ethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., copper(I) chloride).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Products depend on the nucleophile used (e.g., amines yield amides, thiols yield thioesters).
Reduction: Methyl 3-chloro-4-ethylbenzyl alcohol.
Oxidation: Methyl 3-chloro-4-carboxybenzoate.
Scientific Research Applications
Methyl 3-chloro-4-ethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Methyl 3-chloro-4-ethylbenzoate can be compared with other similar compounds, such as methyl 4-chloro-3-ethylbenzoate . While both compounds have similar structures, the position of the chlorine and ethyl groups on the benzene ring differs, leading to variations in their chemical reactivity and biological activities. The unique substitution pattern of this compound makes it distinct and suitable for specific applications where other compounds may not be as effective.
List of Similar Compounds
- Methyl 4-chloro-3-ethylbenzoate
- Methyl 3-chloro-4-methylbenzoate
- Methyl 3-chloro-4-isopropylbenzoate
These compounds share structural similarities but differ in the position and type of substituents, which can influence their properties and applications.
Properties
IUPAC Name |
methyl 3-chloro-4-ethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEXJELGUOETAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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